3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID

Übersicht

Beschreibung

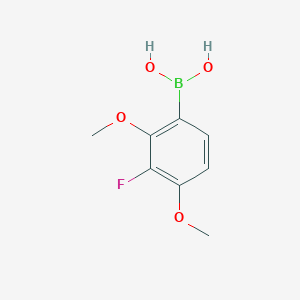

3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 3-fluoro-2,4-dimethoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation and reduction under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 3-fluoro-2,4-dimethoxyphenylboronic acid is as a substrate in the Suzuki-Miyaura coupling reaction. This reaction is crucial for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The mild reaction conditions and the low toxicity of boronic acids make them ideal for this purpose .

Preparation of Complex Molecules

The compound serves as a building block for synthesizing more complex molecules. For instance, it can be utilized to prepare hydroxyphenylnaphthols, which act as inhibitors for 17β-hydroxysteroid dehydrogenase Type 2, a target in hormone-related therapies . Additionally, it has been employed in synthesizing amino-trimethoxyphenyl-aryl thiazoles, which have potential anti-tumor properties .

Medicinal Chemistry

Inhibitors of Kinases

Research indicates that derivatives of this compound exhibit inhibitory activity against various kinases. For example, studies on DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) have shown that fluorinated derivatives can enhance cognitive functions in Down syndrome models by selectively inhibiting this kinase . The introduction of fluorine atoms into the structure has been shown to affect the potency of these inhibitors significantly.

Potential Antitumor Activity

The compound's derivatives have also been explored for their potential antitumor activities. The modification of its structure can lead to compounds that inhibit microtubule dynamics, which is a critical mechanism in cancer cell proliferation .

Case Study: DYRK1A Inhibition

In a study published in Nature Communications, researchers synthesized various fluorinated derivatives of this compound to evaluate their effectiveness as DYRK1A inhibitors. The results indicated that certain modifications led to enhanced inhibitory activity, suggesting potential therapeutic applications for cognitive disorders associated with Down syndrome .

Case Study: Synthesis of Hydroxyphenylnaphthols

Another study focused on using this compound in the synthesis of hydroxyphenylnaphthols. The resulting compounds were evaluated for their inhibitory effects on steroid dehydrogenases, demonstrating significant promise for developing treatments related to hormone-dependent cancers .

Summary Table of Applications

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Used as a substrate for synthesizing biaryl compounds under mild conditions. |

| Kinase Inhibition | Acts as an inhibitor for DYRK1A and other kinases with potential cognitive benefits. |

| Antitumor Activity | Derivatives explored for their ability to inhibit microtubule dynamics in cancer cells. |

| Synthesis of Hydroxyphenylnaphthols | Building block for inhibitors targeting steroid dehydrogenases involved in hormone-related therapies. |

Wirkmechanismus

The mechanism of action of 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid functional group plays a crucial role in facilitating the transmetalation step, making it an essential component of the reaction .

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dimethoxyphenylboronic acid

- 3,5-Dimethoxyphenylboronic acid

- 3,4-Difluorophenylboronic acid

Comparison: 3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific cross-coupling reactions. Compared to its analogs, it offers a balance of reactivity and stability, which can be advantageous in various synthetic applications .

Biologische Aktivität

Overview

3-Fluoro-2,4-dimethoxyphenylboronic acid is an organoboron compound notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound has garnered interest due to its potential biological activities, including effects on cellular signaling pathways and enzyme interactions. Understanding its biological activity is crucial for applications in medicinal chemistry and drug development.

The primary mechanism of action for this compound involves its participation in the Suzuki-Miyaura coupling reaction, where it facilitates the formation of carbon-carbon bonds. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on proteins, leading to modulation of their activity.

Target Interactions

- Enzymatic Inhibition : This compound may inhibit specific kinases or phosphatases, altering phosphorylation states and downstream signaling events.

- Gene Expression Modulation : It can influence transcription factors or epigenetic regulators, affecting cellular metabolism and function.

This compound exhibits several biochemical properties relevant to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; moderate aqueous solubility. |

| Stability | Relatively stable under standard storage conditions; may degrade under harsh conditions. |

| Transport Mechanisms | Interacts with transporters and binding proteins facilitating cellular uptake. |

Cellular Effects

The compound's effects on cellular processes are multifaceted:

- Cell Signaling : Alters key signaling pathways by interacting with enzymes.

- Metabolic Pathways : Engages in phase I and phase II metabolic reactions involving oxidation, reduction, and conjugation .

Case Studies

Recent studies have focused on the pharmacodynamics of boronic acids similar to this compound. For instance, a study evaluated the compound's role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), highlighting its potential in treating neurodegenerative diseases like Alzheimer's. The study reported significant inhibition of exosome release from brain cells in vivo, showcasing its efficacy in a mouse model .

Dosage Effects

In animal models, the effects of this compound vary with dosage:

- Low Doses : Minimal toxicity observed; specific biochemical effects such as enzyme inhibition.

- High Doses : Potential for adverse effects; further investigation required to establish safety profiles.

Research Applications

This compound has diverse applications across several fields:

- Chemistry : Used as a building block in organic synthesis.

- Biology : Investigated for enzyme inhibition and protein interaction studies.

- Medicine : Explored for drug discovery, particularly as potential anticancer agents.

- Industry : Employed in producing advanced materials and electronic components .

Eigenschaften

IUPAC Name |

(3-fluoro-2,4-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISXERIORTWMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.